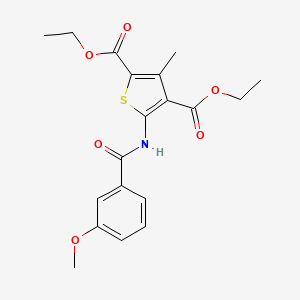![molecular formula C15H15N3O3 B12154128 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B12154128.png)
N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-aminonicotinic acid. The reaction is usually carried out in an ethanol solvent with a few drops of concentrated sulfuric acid to catalyze the process. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or catalyze specific biochemical reactions. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]benzamide
- N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]thiophene-2-carboxamide
Uniqueness
N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide is unique due to the presence of both pyridine and methoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-10(11-6-7-13(19)14(9-11)21-2)17-18-15(20)12-5-3-4-8-16-12/h3-9,19H,1-2H3,(H,18,20)/b17-10+ |
InChI Key |
HFYOUACLVWIGFH-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12154052.png)


![Ethyl 4-[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12154076.png)

![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12154091.png)
![4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12154096.png)
![4'-hydroxy-1-methyl-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12154099.png)
![4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12154101.png)
![N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12154103.png)

![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12154108.png)
![3-[(3-Methoxyphenyl)(4-methylpiperazinyl)methyl]-2-phenylindol-1-ol](/img/structure/B12154109.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12154114.png)
